Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520981
InChI: InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3/t6-,7+,8?
SMILES: COC(=O)C1CC2CCC(C1)C2=O
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

CAS No.:

Cat. No.: VC13520981

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3/t6-,7+,8?
Standard InChI Key WMZCFOIZQHYOKP-DHBOJHSNSA-N
Isomeric SMILES COC(=O)C1C[C@H]2CC[C@@H](C1)C2=O
SMILES COC(=O)C1CC2CCC(C1)C2=O
Canonical SMILES COC(=O)C1CC2CCC(C1)C2=O

Introduction

Synonyms

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is known by several synonyms, including:

  • Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate

  • SCHEMBL15106250

  • MFCD09837132

  • PB39443 / PB43972

  • EN300-111178

These alternative names are often used in different chemical databases and commercial catalogs.

Organic Building Block

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is primarily utilized as an organic building block in chemical synthesis due to its bicyclic structure and functional groups (ketone and ester). It serves as a precursor for the development of more complex molecules in pharmaceutical and material sciences.

Pharmaceutical Relevance

While no direct therapeutic applications have been identified for this compound itself, structurally similar bicyclic compounds are often explored for their potential in drug discovery, particularly in designing enzyme inhibitors or ligands for specific biological targets.

Synthesis and Characterization

The synthesis of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate typically involves:

  • Cyclization Reactions: Starting from simpler precursors like cyclopentanes or cyclohexanes, the bicyclic framework is constructed.

  • Functional Group Introduction: The ketone group at position 8 and the ester group at position 3 are introduced through controlled oxidation and esterification reactions.

Characterization Techniques

The compound is characterized using standard analytical methods:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure by identifying chemical shifts corresponding to the bicyclic system.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared Spectroscopy (IR): Detects functional groups like ketones (C=O) and esters (C-O-C).

Safety Information

CategoryDetails
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas), P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes)
Storage ConditionsStore at room temperature in a well-sealed container to prevent degradation

Due to its reactivity, particularly from the ketone group, proper handling procedures should be followed to minimize exposure risks.

Commercial Availability

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is commercially available from various suppliers specializing in high-purity organic chemicals:

SupplierPurityPackaging OptionsPrice Range
Aladdin Scientific≥97%100 mg or 1 gram$271–$2,038
Sigma-Aldrich≥97%Customizable sizesContact vendor

Prices vary depending on quantity and supplier.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator